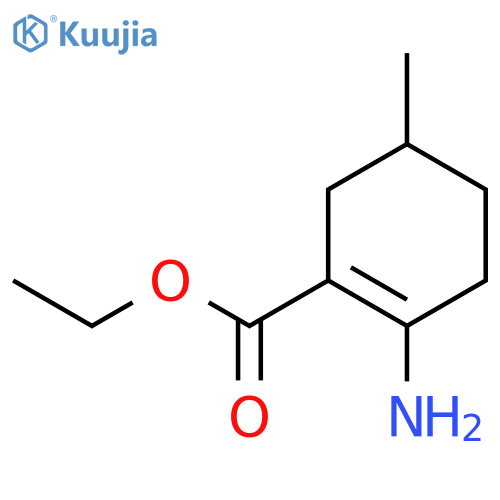

Cas no 56661-93-9 (ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate)

56661-93-9 structure

商品名:ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-CYCLOHEXENE-1-CARBOXYLIC ACID, 2-AMINO-5-METHYL-, ETHYL ESTER

- ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate

- 56661-93-9

- GCA66193

- AKOS026727640

- EN300-142124

- ethyl 2-amino-5-methyl-cyclohex-1-ene-1-carboxylate

- ethyl2-amino-5-methylcyclohex-1-ene-1-carboxylate

- 994-527-1

- IVUMJBCEHJOSOZ-UHFFFAOYSA-N

- ethyl 2-amino-5-methylcyclohexene-1-carboxylate

-

- インチ: InChI=1S/C10H17NO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h7H,3-6,11H2,1-2H3

- InChIKey: IVUMJBCEHJOSOZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 183.125928785Da

- どういたいしつりょう: 183.125928785Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 52.3Ų

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-142124-0.1g |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 95% | 0.1g |

$392.0 | 2023-02-15 | |

| Enamine | EN300-142124-5.0g |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 95% | 5.0g |

$3273.0 | 2023-02-15 | |

| TRC | B441070-10mg |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 10mg |

$ 95.00 | 2022-06-01 | ||

| Enamine | EN300-142124-0.25g |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 95% | 0.25g |

$559.0 | 2023-02-15 | |

| Enamine | EN300-142124-2500mg |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 95.0% | 2500mg |

$2211.0 | 2023-09-30 | |

| Enamine | EN300-142124-5000mg |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 95.0% | 5000mg |

$3273.0 | 2023-09-30 | |

| Enamine | EN300-142124-1000mg |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 95.0% | 1000mg |

$1129.0 | 2023-09-30 | |

| 1PlusChem | 1P01ADKV-250mg |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 95% | 250mg |

$657.00 | 2025-03-19 | |

| 1PlusChem | 1P01ADKV-5g |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 95% | 5g |

$4108.00 | 2023-12-16 | |

| 1PlusChem | 1P01ADKV-10g |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate |

56661-93-9 | 95% | 10g |

$6059.00 | 2023-12-16 |

ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate 関連文献

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

56661-93-9 (ethyl 2-amino-5-methylcyclohex-1-ene-1-carboxylate) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量